molecular formula C11H16N4O2 B2756914 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2309553-32-8

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2756914
CAS RN: 2309553-32-8
M. Wt: 236.275
InChI Key: QRPWGDMYYQPXPX-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the azetidine class of compounds and has been shown to possess unique biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

The azetidine and oxetane rings present in the compound serve as key intermediates in the synthesis of new heterocyclic amino acid derivatives . These derivatives are synthesized through reactions like the Aza-Michael addition and Suzuki–Miyaura cross-coupling, which can lead to the creation of novel compounds with potential biological activities.

properties

IUPAC Name

oxan-4-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-11(9-1-5-17-6-2-9)14-7-10(8-14)15-12-3-4-13-15/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPWGDMYYQPXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

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